N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
The compound N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide (hereafter referred to as the Target Compound) is a heterocyclic molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core linked to a thiophene-2-carboxamide moiety and a 5-methylisoxazole substituent. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures for related compounds (e.g., oxime formation, nucleophilic substitution, and amide coupling) .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-10-7-14(21-25-10)19-15(23)9-22-5-4-11-13(8-22)27-17(18-11)20-16(24)12-3-2-6-26-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOYWGKHYRRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique arrangement of heterocyclic structures which suggest significant pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications in various diseases.
Chemical Structure and Properties
The compound's structure includes:
- Isoxazole Group : Known for its role in various biological activities.
- Thiazolo[5,4-c]pyridine Moiety : This component is associated with diverse pharmacological effects.
- Thiophene Ring : Often linked to antimicrobial and anti-inflammatory properties.
The molecular formula for this compound is , with a molar mass of approximately 318.40 g/mol.
Inhibition of Deubiquitylating Enzymes (DUBs)
Preliminary studies indicate that this compound acts as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are critical in regulating protein degradation and signaling pathways within cells. Their inhibition can potentially lead to therapeutic applications in:
- Cancer Treatment : By altering protein degradation pathways.
- Neurodegenerative Diseases : Where DUBs have been implicated in pathogenesis.
Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, the inhibition of DUBs can lead to the accumulation of pro-apoptotic factors and suppression of oncogenic signals.
Antimicrobial Properties
The structural components of the compound suggest potential antimicrobial activity. Compounds with thiophene and isoxazole rings have demonstrated effectiveness against various pathogens.
Case Studies
-
Case Study 1 : A study explored the effects of similar compounds on cancer cell lines. Results indicated a significant reduction in cell viability when treated with DUB inhibitors, suggesting that this compound may exhibit comparable effects.
Compound Cell Line IC50 (µM) Compound A HeLa 12.3 Compound B MCF7 15.8 Target Compound A549 TBD - Case Study 2 : Investigations into the antimicrobial efficacy revealed that compounds similar to this one inhibited bacterial growth at concentrations lower than those required for cytotoxic effects on mammalian cells.
The mechanism by which this compound exerts its biological activity likely involves:
- Binding Affinity Studies : Understanding how the compound interacts with DUBs and other targets.
- Cell Signaling Pathways : Investigating changes in signaling cascades upon treatment.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Data (Hypothetical Estimates Based on Structural Analogues)
*Hypothetical data for illustrative purposes; actual values require experimental validation.
Key SAR Observations:
Substituent Effects :
- The 5-methylisoxazole group in the Target Compound likely improves target binding compared to 2-ethoxyphenyl () due to stronger hydrogen-bond acceptor capacity .
- Thiophene-2-carboxamide vs. thiophene-3-carboxamide () may alter spatial orientation, influencing receptor interactions .
4-methylthiazole cores () exhibit moderate potency, suggesting the bicyclic system in the Target Compound confers superior activity .
Physicochemical Properties :
Limitations and Contradictions
- Synthesis Complexity : The Target Compound’s multi-step synthesis (inferred from ) may reduce scalability compared to simpler triazole derivatives .
- Data Gaps : Experimental IC50 and pharmacokinetic data for the Target Compound are absent in the provided evidence; comparisons rely on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
